molecular formula C13H11BrClNO B14503148 4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 63374-36-7

4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B14503148
CAS No.: 63374-36-7
M. Wt: 312.59 g/mol
InChI Key: IWFJNPRQSDPXDC-UHFFFAOYSA-M
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Description

4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ring substituted with a chloro group and a phenylethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with phenacyl bromide under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chloropyridine+phenacyl bromide4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide\text{4-chloropyridine} + \text{phenacyl bromide} \rightarrow \text{this compound} 4-chloropyridine+phenacyl bromide→4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The ketone moiety can be reduced to an alcohol.

    Oxidation Reactions: The phenylethyl group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted pyridinium salts.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Phenacylpyridinium Bromide: Similar structure but lacks the chloro substitution.

    4-(3-Chloro-phenyl)-1-(2-oxo-2-phenylethyl)-pyrimidin-1-ium Bromide: Contains a pyrimidin-1-ium ring instead of a pyridinium ring.

    1-(2-(4-Chloro-phenyl)-2-oxo-ethyl)-4-cyano-pyridinium Bromide: Contains a cyano group in addition to the chloro and phenylethyl groups.

Uniqueness

4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the presence of both the chloro and phenylethyl ketone moieties, which confer specific chemical and biological properties

Properties

CAS No.

63374-36-7

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

2-(4-chloropyridin-1-ium-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C13H11ClNO.BrH/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

IWFJNPRQSDPXDC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

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